molecular formula C13H22O3 B14881427 tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate

tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate

Cat. No.: B14881427
M. Wt: 226.31 g/mol
InChI Key: WPGRNRNFZMZNFY-ZJUUUORDSA-N
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Description

Tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate is an organic compound that features a cyclobutane ring with various substituents, including a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a cyclobutane derivative with tert-butyl chloroformate under basic conditions. The reaction typically requires a base such as triethylamine and is carried out at low temperatures to ensure selectivity and yield. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

tert-butyl (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylate

InChI

InChI=1S/C13H22O3/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h9-10H,7H2,1-6H3/t9-,10+/m1/s1

InChI Key

WPGRNRNFZMZNFY-ZJUUUORDSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@H](C1(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CC(C1(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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